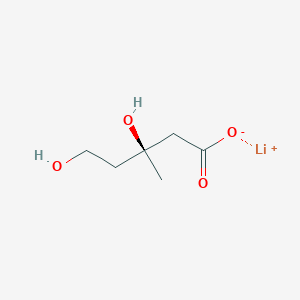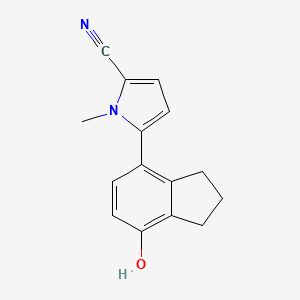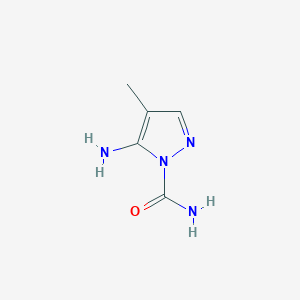
5-iodo-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1H-pyridazin-6-one is a heterocyclic compound that contains both nitrogen and iodine atoms within its structure. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the iodine atom in the structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-pyridazin-6-one typically involves the iodination of pyridazinone derivatives. One common method is the direct iodination of 1H-pyridazin-6-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyridazin-6-one, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
5-Iodo-1H-pyridazin-6-one has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-1H-pyridazin-6-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The iodine atom can enhance the binding affinity of the compound to its target, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyridazin-6-one: Similar in structure but contains a bromine atom instead of iodine.
5-Chloro-1H-pyridazin-6-one: Contains a chlorine atom instead of iodine.
1H-Pyridazin-6-one: The parent compound without any halogen substitution.
Uniqueness
The presence of the iodine atom in 5-iodo-1H-pyridazin-6-one makes it unique compared to its bromine and chlorine analogs. Iodine is larger and more polarizable, which can lead to different reactivity and biological activity. This can make this compound more effective in certain applications, such as enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C4H3IN2O |
|---|---|
Molecular Weight |
221.98 g/mol |
IUPAC Name |
5-iodo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H3IN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |
InChI Key |
GHQPTOHHVBAPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NN=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



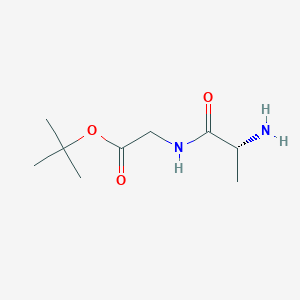

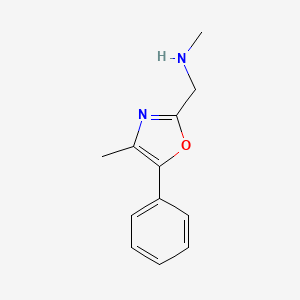

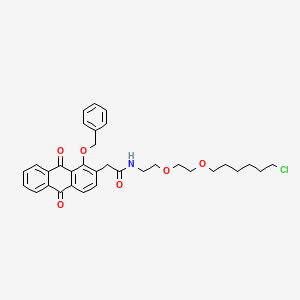

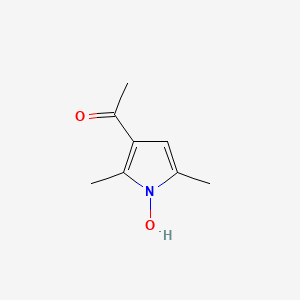
![2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole](/img/structure/B12853738.png)

